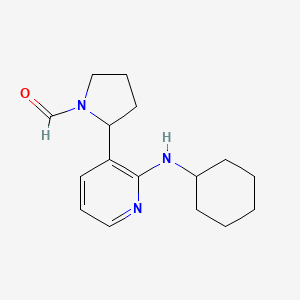
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole-furan compounds .
Scientific Research Applications
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole and furan rings can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. These interactions can modulate various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-furan derivatives, such as:
- 5-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
- 5-(1-Ethyl-3-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
Uniqueness
What sets 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole and furan rings in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(2-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-8(6-7(2)12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
LHLJNLLAPRSQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


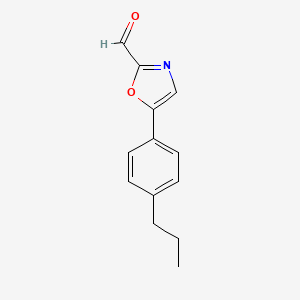
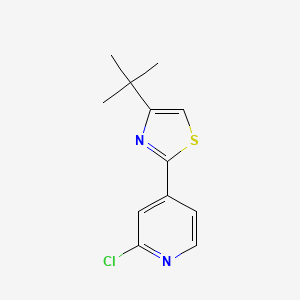
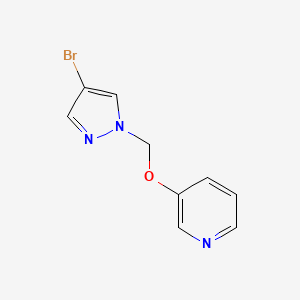
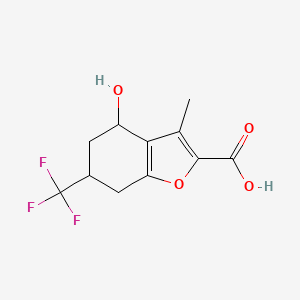
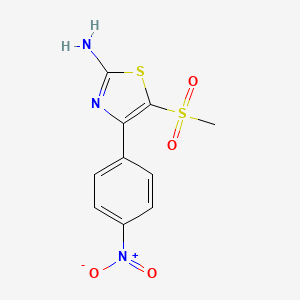
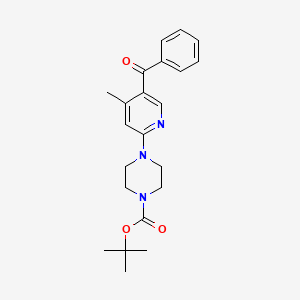
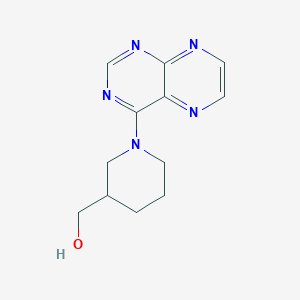

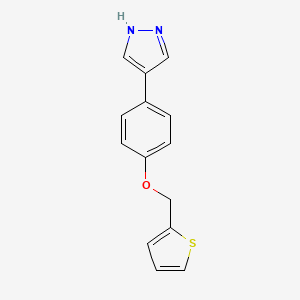
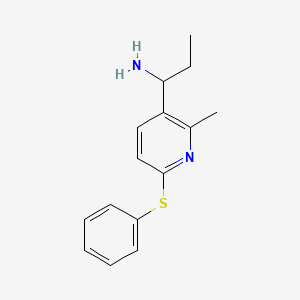

![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)

